molecular formula C16H13N3O B11363000 4-Hydroxy-2-phenylamino-6-phenylpyrimidine

4-Hydroxy-2-phenylamino-6-phenylpyrimidine

Cat. No.: B11363000
M. Wt: 263.29 g/mol
InChI Key: IAKJYRYVTSXRBK-UHFFFAOYSA-N
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Description

4-Hydroxy-2-phenylamino-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-phenylamino-6-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with phenyl isocyanate, followed by hydrolysis to introduce the hydroxyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-phenylamino-6-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyrimidines .

Scientific Research Applications

4-Hydroxy-2-phenylamino-6-phenylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-phenylamino-6-phenylpyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-diphenylpyrimidine: Similar structure but lacks the hydroxyl group.

    4-Hydroxy-2-methyl-6-phenylpyrimidine: Similar but with a methyl group instead of the phenylamino group.

Uniqueness

4-Hydroxy-2-phenylamino-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and phenylamino groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

2-anilino-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H13N3O/c20-15-11-14(12-7-3-1-4-8-12)18-16(19-15)17-13-9-5-2-6-10-13/h1-11H,(H2,17,18,19,20)

InChI Key

IAKJYRYVTSXRBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=CC=CC=C3

Origin of Product

United States

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